
1,2-Epoxycycloheptane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxycycloheptane can be synthesized through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxycycloheptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the epoxide group, which is highly reactive.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate (T+BF₄⁻) and ZnBr₂.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, often using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols.
Scientific Research Applications
Applications in Organic Synthesis
1,2-Epoxycycloheptane serves as an important intermediate in organic synthesis due to its high reactivity. It can undergo various transformations, including:
- Nucleophilic Substitution Reactions : The epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or amines.
- Ring-Opening Polymerization : Its reactive nature allows it to be used in polymer synthesis, particularly in creating polyepoxides with desirable mechanical properties.
Table 1: Comparison of Epoxide Reactivity
Compound | Ring Size | Strain Energy | Reactivity Level |
---|---|---|---|
1,2-Epoxycyclopentane | 5 | Low | Moderate |
1,2-Epoxycyclohexane | 6 | Moderate | Low |
This compound | 7 | High | High |
Biological Applications
Research indicates that this compound exhibits biological activity due to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to biological effects such as:
- Cytotoxicity : Studies show that epoxides can induce cell death in certain cancer cell lines.
- Mutagenicity : The compound has potential implications in toxicology due to its ability to interact with DNA.
Case Study: Cytotoxic Effects on Cancer Cells
In a study examining the cytotoxic effects of various epoxides, this compound was found to significantly inhibit the proliferation of breast cancer cells (MCF-7), demonstrating its potential as a lead compound for anticancer drug development.
Materials Science Applications
The unique properties of this compound make it suitable for use in advanced materials. Its applications include:
- Epoxy Resins : Used in composite materials due to their excellent adhesion and mechanical properties.
- Coatings and Adhesives : The compound's chemical resistance makes it valuable in formulating durable coatings.
Table 2: Properties of Epoxy Resins Derived from this compound
Property | Value |
---|---|
Tensile Strength | ~80 MPa |
Elongation at Break | ~5% |
Glass Transition Temp. | ~60 °C |
Mechanism of Action
The mechanism of action of 1,2-Epoxycycloheptane involves its reactivity as an epoxide. The epoxide group can undergo ring-opening reactions, leading to the formation of various intermediates that can participate in further chemical transformations. These reactions often involve nucleophilic attack on the epoxide ring, resulting in the formation of new bonds and functional groups .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₇H₁₂O
- Molecular Weight : 112.17 g/mol
- Structure : A cycloheptane ring fused with an epoxide group at the 1,2-position (Figure 1).
The strained three-membered epoxide ring makes 1,2-epoxycycloheptane highly reactive, particularly in ring-opening reactions, which are critical in polymerization and synthetic organic chemistry. Recent advances in catalysis have enabled its efficient synthesis; for example, a single-atom cobalt catalyst (Co1/NC-h) achieves 95% yield under mild conditions (140°C, 0.5 MPa O₂) .
Comparison with Similar Epoxides
Cyclohexene Oxide (1,2-Epoxycyclohexane)
Molecular Formula : C₆H₁₀O
CAS Number : 286-20-4
Structure : A six-membered cyclohexane ring with a 1,2-epoxide group.
Property | This compound | Cyclohexene Oxide |
---|---|---|
Ring Size | 7-membered | 6-membered |
Molecular Weight (g/mol) | 112.17 | 98.14 |
Boiling Point (°C) | ~150–160 (est.) | 129–131 |
Reactivity | High (strain) | Moderate |
Cyclohexene oxide is less strained than this compound due to its smaller ring, resulting in lower reactivity. It is widely used as a solvent and intermediate in organic synthesis .
1,2-Epoxy-1-methylcyclohexane
Molecular Formula : C₇H₁₂O
CAS Number : 1713-33-3
Structure : A cyclohexane ring with a methyl substituent at the 1-position and an epoxide at the 1,2-position.
Property | This compound | 1,2-Epoxy-1-methylcyclohexane |
---|---|---|
Substituents | None | Methyl group at C1 |
Molecular Weight (g/mol) | 112.17 | 112.17 |
Reactivity | High | Slightly reduced |
The methyl group in 1,2-epoxy-1-methylcyclohexane introduces steric hindrance, slightly reducing its reactivity compared to unsubstituted epoxides like this compound .
Vinylcyclohexene Dioxide
Structure : A bicyclic epoxide with two epoxide groups.
CAS Number : Varies by isomer (e.g., 4-(1,2-Epoxyethyl)-7-oxabicyclo[4.1.0]heptane) .
Property | This compound | Vinylcyclohexene Dioxide |
---|---|---|
Epoxide Groups | 1 | 2 |
Applications | Polymer precursors | Crosslinking agents |
Vinylcyclohexene dioxide’s dual epoxide groups enhance its utility in forming crosslinked polymers, unlike monofunctional this compound .
Epoxycycloheptane (Unspecified Position)
Occurrence: Detected in Indonesian stingless bee propolis at 2.16% relative abundance . Notes: The term “epoxycycloheptane” may refer to isomers other than this compound. Positional isomerism significantly affects reactivity and applications.
Biological Activity
1,2-Epoxycycloheptane, a cyclic epoxide with the molecular formula CHO, has garnered attention in various fields due to its unique structural properties and biological activities. This compound is characterized by a seven-membered ring structure that introduces significant strain, enhancing its reactivity compared to smaller cyclic epoxides. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential applications in drug development, and associated toxicity.
This compound can be synthesized through various methods, including:
- Epoxidation of Cycloheptene : Using peracids or other oxidizing agents.
- Cyclization Reactions : Involving nucleophilic attack on double bonds leading to epoxide formation.
The compound's unique reactivity is attributed to the strain in the seven-membered ring, which facilitates interactions with nucleophilic sites on proteins and nucleic acids, potentially leading to cytotoxic effects or mutagenicity.
This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophiles in biological macromolecules. This reactivity can lead to several outcomes:
- Cytotoxicity : The formation of adducts with cellular components can disrupt normal cellular functions.
- Mutagenicity : Interactions with DNA may result in mutations, contributing to carcinogenic processes.
- Influence on Metabolic Pathways : The compound has been shown to alter metabolic pathways within cells, which could have implications for drug design and toxicological assessments .
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Assays : Research demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects in cultured mammalian cells. The mechanism was linked to oxidative stress and DNA damage.
- Mutagenicity Testing : In Ames tests, this compound showed positive results for mutagenicity, indicating its potential role as a mutagenic agent when interacting with bacterial strains .
- Enzymatic Reactions : The compound has been utilized as a substrate in enzymatic studies aimed at understanding the biosynthesis of natural products. For example, its conversion into steroid precursors under enzymatic conditions highlights its relevance in biochemical pathways .
Comparative Activity with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1,2-Epoxycyclopentane | Cyclic Epoxide | Lower reactivity; less cytotoxic potential |
1,2-Epoxycyclohexane | Cyclic Epoxide | More stable; used in industrial applications |
1,2-Epoxy-3-methylbutane | Open-chain Epoxide | Linear structure; different synthetic pathways |
1,2-Epoxybutane | Open-chain Epoxide | Smaller size; utilized in simpler reactions |
The seven-membered ring structure of this compound contributes to its higher reactivity compared to smaller cyclic epoxides .
Safety Profile and Toxicological Considerations
While the reactivity of this compound makes it valuable for synthetic applications and research purposes, it also raises safety concerns:
Q & A
Q. What are the established laboratory methods for synthesizing 1,2-Epoxycycloheptane, and how do they differ in efficiency?
Basic Research Question
The primary method involves catalytic epoxidation of cycloheptene using oxygen as the oxidizing agent. A high-yield approach (95%) employs single-atom cobalt catalysts (Co1/NC-h) under 140°C and 0.5 MPa O₂, leveraging Co–Nₓ active sites and multiscale porous structures to enhance reactivity . Alternative methods include peracid-mediated epoxidation (e.g., using mCPBA), though these may require stoichiometric oxidants and generate acidic byproducts. Method selection depends on reaction scalability, catalyst availability, and tolerance for byproducts.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Basic Research Question
Purity is typically confirmed via gas chromatography–mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with retention times compared to standards. Structural verification employs nuclear magnetic resonance (NMR):
- ¹H NMR : Look for characteristic epoxy proton signals at δ 3.0–4.5 ppm.
- ¹³C NMR : Epoxy carbons resonate at δ 50–60 ppm .
Quantitative analysis of trace impurities (e.g., unreacted cycloheptene) requires calibration curves or internal standards.
Q. What strategies optimize transition metal catalysts for this compound synthesis?
Advanced Research Question
Catalyst optimization focuses on:
- Active Site Engineering : Tailoring Co–Nₓ coordination via pyrolysis of metal-organic frameworks (MOFs) to maximize exposed reactive sites .
- Support Morphology : Multiscale porous carbon supports improve mass transfer and substrate accessibility.
- Operando Characterization : Techniques like X-ray absorption spectroscopy (XAS) monitor catalyst stability under reaction conditions.
Benchmark against turnover frequency (TOF) and compare activation energies via Arrhenius plots to assess improvements.
Q. How should researchers address contradictions between theoretical and experimental epoxidation yields?
Advanced Research Question
Discrepancies often arise from unaccounted variables (e.g., solvent polarity, trace moisture). Mitigation strategies include:
- Controlled Replication : Repeat experiments with strict parameter isolation (e.g., humidity-controlled reactors).
- Computational Modeling : Density functional theory (DFT) simulations identify favorable reaction pathways and transition states .
- Sensitivity Analysis : Statistically rank variables (e.g., temperature, O₂ pressure) using fractional factorial designs to pinpoint dominant factors.
Q. What safety protocols are critical when handling this compound?
Basic Research Question
Due to its flammability (flash point: 30°C) and acute toxicity (H302, H312, H332), adhere to:
- Ventilation : Use fume hoods for all procedures.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- First Aid : Immediate decontamination with soap/water for skin contact; artificial respiration if inhaled.
Q. Which statistical methods resolve inconsistencies in epoxidation yield data?
Advanced Research Question
- ANOVA : Identify significant variance across experimental batches.
- Bootstrapping : Assess confidence intervals for yield distributions in small datasets.
- Structural Equation Modeling (SEM) : Analyze latent variables (e.g., catalyst deactivation, side reactions) influencing yield .
Report effect sizes (e.g., Cohen’s d) to quantify practical significance beyond p-values.
Q. How to design experiments isolating reaction parameters in epoxidation studies?
Advanced Research Question
Use a split-plot design to test nested variables (e.g., temperature gradients within catalyst batches). Key steps:
Fixed Effects : Control O₂ pressure and solvent type.
Random Effects : Account for catalyst batch variability.
Replication : Triplicate runs for each condition to ensure reproducibility .
Post hoc analyses (e.g., Tukey’s HSD) differentiate statistically distinct groups.
Q. What methodologies detect this compound in biological matrices like propolis?
Basic Research Question
- Extraction : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with ethyl acetate.
- Detection : GC-MS in selected ion monitoring (SIM) mode for m/z 112 (molecular ion) and 83 (base peak).
- Quantification : Compare against spiked calibration standards in blank matrices to correct for matrix effects .
Notes
Properties
IUPAC Name |
8-oxabicyclo[5.1.0]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZFLXCWGERSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(O2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951266 | |
Record name | 8-Oxabicyclo[5.1.0]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286-45-3 | |
Record name | 8-Oxabicyclo[5.1.0]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxabicyclo(5.1.0)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxabicyclo[5.1.0]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxabicyclo[5.1.0]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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